t-Boc-N-amido-PEG11-Amine t-Boc-N-amido-PEG11-Amine Our highly purified mono-protected homobifunctional polyethylene glycols display oligomer purities of more than 90%. This extremely narrow distribution of oligomers ensures homogeneous products in many applications such as conjugation reactions or introduction of solubilizing units or spacers.
t-Boc-N-amido-PEG11-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers are useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 890091-42-6
VCID: VC0544672
InChI: InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Molecular Formula: C29H60N2O13
Molecular Weight: 644.8 g/mol

t-Boc-N-amido-PEG11-Amine

CAS No.: 890091-42-6

Cat. No.: VC0544672

Molecular Formula: C29H60N2O13

Molecular Weight: 644.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

t-Boc-N-amido-PEG11-Amine - 890091-42-6

Specification

Description Our highly purified mono-protected homobifunctional polyethylene glycols display oligomer purities of more than 90%. This extremely narrow distribution of oligomers ensures homogeneous products in many applications such as conjugation reactions or introduction of solubilizing units or spacers.
t-Boc-N-amido-PEG11-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers are useful in the development of antibody drug conjugates.
CAS No. 890091-42-6
Molecular Formula C29H60N2O13
Molecular Weight 644.8 g/mol
IUPAC Name tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32)
Standard InChI Key GISRSYIQHFGCMC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Canonical SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Appearance Solid powder

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